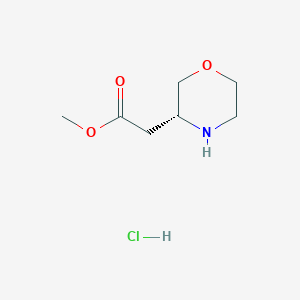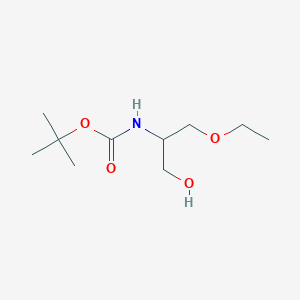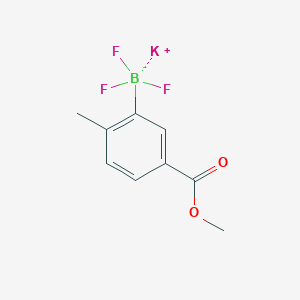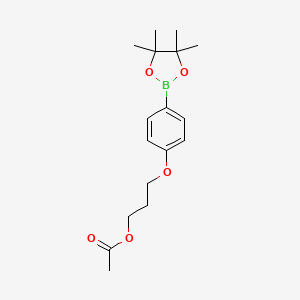![molecular formula C32H36Fe2N2O2 B6343777 (S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene CAS No. 190601-12-8](/img/structure/B6343777.png)
(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc. These properties can often be predicted using computational chemistry .Scientific Research Applications
Medicine
MFCD15072145 has potential applications in the medical field, particularly in the development of new pharmaceuticals. Its structure suggests it could be used in the synthesis of complex organic molecules that may have therapeutic properties. Research in this area could explore its use as a precursor for drugs targeting various diseases .
Materials Science
In materials science, MFCD15072145 could be utilized in the creation of novel ferrocene-based polymers. These materials might exhibit unique electrical properties suitable for use in electronic devices or as sensors due to the ferrocene moiety’s redox activity .
Environmental Science
The compound’s potential for environmental science lies in its ability to act as a catalyst in the breakdown of pollutants. Studies could investigate its effectiveness in catalyzing redox reactions that neutralize harmful environmental contaminants .
Analytical Chemistry
MFCD15072145 may serve as a standard or reagent in analytical chemistry, aiding in the calibration of instruments or as a component in the development of new analytical methods for detecting specific substances .
Biochemistry
In biochemistry, research could focus on the compound’s interaction with biological molecules. It could be used to study electron transfer processes in proteins or enzymes, providing insights into biochemical pathways .
Pharmacology
Pharmacological research might explore MFCD15072145’s role in drug delivery systems. Its ferrocene unit could be linked to drug molecules to facilitate transport across cellular membranes or to act as a trigger for drug release under specific conditions .
Agriculture
Lastly, in agriculture, MFCD15072145 could be examined for its use in the synthesis of new pesticides or fertilizers. Its chemical structure might be effective in controlling pests or enhancing nutrient absorption in crops .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclopenta-1,3-diene;iron(2+);(4S)-4-propan-2-yl-2-[2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]cyclopenta-2,4-dien-1-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2.2C5H5.2Fe/c1-13(2)19-11-25-21(23-19)17-9-5-7-15(17)16-8-6-10-18(16)22-24-20(12-26-22)14(3)4;2*1-2-4-5-3-1;;/h5-10,13-14,19-20H,11-12H2,1-4H3;2*1-5H;;/q-2;2*-1;2*+2/t19-,20-;;;;/m1..../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVKKVGUOIENJR-XQHCZWOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)[C-]2C=CC=C2C3=C(C=C[CH-]3)C4=NC(CO4)C(C)C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)[C-]2C=CC=C2C3=C(C=C[CH-]3)C4=N[C@H](CO4)C(C)C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36Fe2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopenta-1,3-diene;iron(2+);(4S)-4-propan-2-yl-2-[2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]cyclopenta-2,4-dien-1-yl]-4,5-dihydro-1,3-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)







![Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B6343780.png)



